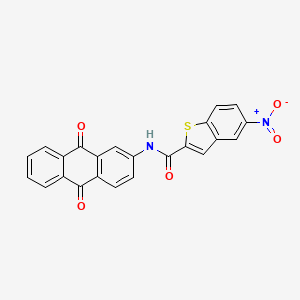

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide” is a complex organic compound. It contains an anthraquinone moiety (9,10-dioxo-9,10-dihydroanthracen-2-yl), which is a type of aromatic organic compound. Anthraquinones are often used in the production of dyes due to their bright colors . The compound also contains a nitrobenzothiophene moiety and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the anthraquinone moiety, the nitrobenzothiophene moiety, and the carboxamide group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The anthraquinone moiety would contribute to the planarity of the molecule, while the nitro group on the benzothiophene ring would likely introduce some degree of polarity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the nitro group might make the compound more reactive .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been synthesized and characterized using various spectroscopic methods, highlighting its potential use in chemical research and development. This synthesis process is crucial for understanding its properties and potential applications (Al Mamari & Al Sheidi, 2020).

Environmental and Health Implications

- Studies have explored the environmental presence and health implications of similar compounds, such as 5-nitrobenzo[b]naphtho[2,1-d]thiophene. These studies provide insights into the mutagenicity, metabolism, and DNA adduct formation of these compounds, which can inform research on related chemical structures (King et al., 2001).

Analogues in Drug Development

- Analogues of this compound, like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, have been studied for their potential in drug development. This particular analogue was explored for improved systemic exposure, indicating the relevance of such compounds in pharmaceutical research (Owton et al., 1995).

Antimicrobial Activity

- Research into thiophenyl pyrazoles and isoxazoles, which share structural similarities with the target compound, has shown potential antimicrobial activity. This suggests that related compounds might also have applications in addressing bacterial and fungal infections (Sowmya et al., 2018).

Crystal Structure Analysis

- The crystal structure of related compounds, like N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been analyzed, providing valuable information for the design of new molecules with specific properties (Vasu et al., 2004).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that the compound possesses an n, o-bidentate directing group, which is potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that the compound may interact with metal ions in biological systems, influencing their activity and potentially altering the function of metal-dependent enzymes or proteins.

Mode of Action

The compound’s mode of action is likely related to its ability to participate in C-H bond functionalization reactions . This process involves the activation or cleavage of C-H bonds, which can lead to significant changes in the structure and function of target molecules. The compound’s N, O-bidentate directing group plays a key role in this process, promoting the formation of cyclometallated complexes .

Biochemical Pathways

For instance, it could potentially affect the synthesis of various heterocycles .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the presence of metal ions could potentially enhance its activity, given its potential role in metal-catalyzed C-H bond functionalization reactions . Other factors, such as pH, temperature, and the presence of other organic molecules, could also influence its action.

Análisis Bioquímico

Biochemical Properties

The compound is known to possess an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that influences their function.

Molecular Mechanism

Its potential role in metal-catalyzed C-H bond functionalization reactions suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12N2O5S/c26-21-15-3-1-2-4-16(15)22(27)18-11-13(5-7-17(18)21)24-23(28)20-10-12-9-14(25(29)30)6-8-19(12)31-20/h1-11H,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKOAAIHLXOBDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2970503.png)

![ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2970506.png)

![3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2970510.png)

![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2970511.png)

![[1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2970514.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970516.png)

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl 4-(N,N-dipropylsulfamoyl)benzoate](/img/structure/B2970517.png)

![4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile](/img/structure/B2970518.png)

![N-[4-(benzyloxy)phenyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2970519.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2970524.png)

![4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2970525.png)